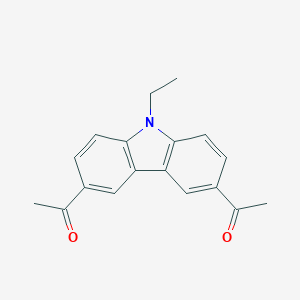

1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone

Description

Properties

IUPAC Name |

1-(6-acetyl-9-ethylcarbazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-4-19-17-7-5-13(11(2)20)9-15(17)16-10-14(12(3)21)6-8-18(16)19/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRBXBVFZCKFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347488 | |

| Record name | 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-97-2 | |

| Record name | 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Diacetyl-9-ethylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone, a carbazole derivative with potential applications in medicinal chemistry and materials science. This document details the experimental protocol for its preparation via Friedel-Crafts acylation, presents key characterization data, and explores the relevance of carbazole scaffolds in drug development by illustrating their interaction with a key signaling pathway.

Core Synthesis and Characterization

The synthesis of this compound is achieved through the diacylation of 9-ethylcarbazole. The most common and effective method is the Friedel-Crafts acylation, which utilizes an acyl chloride in the presence of a Lewis acid catalyst.[1][2][3] This electrophilic aromatic substitution introduces acetyl groups at the 3 and 6 positions of the carbazole ring, which are the most electronically favorable sites for such a reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₇NO₂ | [4] |

| Molecular Weight | 279.34 g/mol | [4] |

| CAS Number | 1483-97-2 | [4] |

| Yield | 87% | [1] |

| Melting Point | 179-180 °C | [1] |

| ¹H NMR (DMSO-d₆) δ (ppm) | 1.47 (t, J = 7.2 Hz, 3H, CH₃), 2.74 (s, 6H, 2×CH₃), 4.42 (q, J = 7.2 Hz, 2H, CH₂), 7.45-8.79 (m, 6H) | [1] |

| ¹³C NMR (DMSO-d₆) δ (ppm) | 197.46, 143.43, 129.76, 127.06, 123.01, 122.06, 108.73, 38.19, 26.68, 13.85 | [1] |

| FT-IR νₘₐₓ (KBr disk, cm⁻¹) | 3450, 2970, 1670, 1249 | [1] |

| Mass Spectrum (m/z) | 307 (M+, 6), 278 (100), 250 (7), 221 (54), 193 (8), 178 (11), 164 (14) | [1] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Synthesis of this compound

Materials:

-

9-Ethylcarbazole

-

Boron trifluoride in acetonitrile (12%)

-

Acetyl chloride

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Dioxane

-

Water

-

Crushed ice

Procedure:

-

In a round-bottom flask, dissolve 9-ethylcarbazole (1.95 g, 10 mmol) in a solution of 12% boron trifluoride in acetonitrile (10 mL).[1]

-

Slowly add acetyl chloride (1.72 g, 22 mmol) to the solution.[1]

-

Reflux the reaction mixture for 6 hours.[1]

-

After cooling to room temperature, carefully decompose the excess boron trifluoride by adding crushed ice (5 g).[1]

-

Extract the mixture with dichloromethane (5 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Filter the solution and evaporate the solvent to obtain the crude product.

-

Recrystallize the solid product from a 1:9 mixture of dioxane and water to yield pure this compound.[1]

Visualizations

The following diagrams illustrate the synthetic workflow and a relevant biological pathway for carbazole derivatives.

Caption: A flowchart illustrating the key stages in the synthesis of the target compound.

Carbazole derivatives are a significant class of heterocyclic compounds that have garnered attention for their wide range of biological activities, including anticancer properties.[5][6] One of the key mechanisms through which some carbazole derivatives exert their antiproliferative effects is by targeting critical signaling pathways within cancer cells, such as the JAK/STAT pathway.[5]

Caption: A diagram showing the inhibitory effect of certain carbazole derivatives on the JAK/STAT signaling pathway.

References

Preparation of 3,6-diacetyl-9-ethylcarbazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,6-diacetyl-9-ethylcarbazole, a key intermediate in the development of various organic materials and pharmaceutical compounds.[1] This document details established synthetic methodologies, complete with experimental protocols and characterization data, to facilitate its preparation in a laboratory setting.

Introduction

Carbazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and applications in materials science.[1] The introduction of acetyl groups at the 3 and 6 positions of the 9-ethylcarbazole scaffold yields 3,6-diacetyl-9-ethylcarbazole, a versatile building block for the synthesis of more complex molecules, including novel quinoline and carbazole derivatives with potential therapeutic applications.[1] This guide outlines two primary synthetic routes for the preparation of this compound: a direct Friedel-Crafts acylation of 9-ethylcarbazole and an alternative route starting from 3,6-dibromo-9-ethylcarbazole.

Synthetic Methodologies

The preparation of 3,6-diacetyl-9-ethylcarbazole is most commonly achieved through a one-pot Friedel-Crafts acylation reaction. This method offers a high-yielding and straightforward approach. An alternative, multi-step synthesis provides a different pathway for obtaining the target compound.

Method 1: Friedel-Crafts Acylation of 9-Ethylcarbazole

This is a convenient and high-yield method for the synthesis of 3,6-diacetyl-9-ethylcarbazole.[2] The reaction involves the treatment of 9-ethylcarbazole with acetyl chloride in the presence of a Lewis acid, such as boron trifluoride, in an acetonitrile solution.[2] The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution, where the acylium ion, generated from acetyl chloride and the Lewis acid, attacks the electron-rich carbazole ring.[3][4][5][6][7]

Experimental Protocol: [2]

-

Dissolve 9-ethylcarbazole (1.95 g, 10 mmol) in a 12% solution of boron trifluoride in acetonitrile (10 mL).

-

Slowly add acetyl chloride (1.72 g, 22 mmol) to the solution.

-

Reflux the reaction mixture for 6 hours.

-

After cooling to room temperature, decompose the excess boron trifluoride by adding crushed ice (5 g).

-

Extract the mixture with dichloromethane (5 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

The crude product can be further purified by recrystallization.

Method 2: Synthesis from 3,6-Dibromo-9-ethylcarbazole

An alternative route to 3,6-diacetyl-9-ethylcarbazole involves the lithiation of 3,6-dibromo-9-ethylcarbazole followed by a reaction with N-methoxy-N-methylacetamide.[8] This method provides an alternative to the direct Friedel-Crafts acylation.

Experimental Protocol: [8]

-

Cool a solution of 3,6-dibromo-9-ethylcarbazole in THF to -78°C.

-

Add n-Butyllithium to the solution and stir for 30 minutes at -78°C to form the 3,6-dilithio-9-ethylcarbazole intermediate.

-

React the dilithio species with N-methoxy-N-methylacetamide to yield 3,6-diacetyl-9-ethylcarbazole.

-

The product is obtained after appropriate workup and purification.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of 3,6-diacetyl-9-ethylcarbazole.

Table 1: Reaction Parameters and Yields

| Method | Starting Material | Key Reagents | Solvent | Reaction Time | Yield | Reference |

| Friedel-Crafts Acylation | 9-Ethylcarbazole | Acetyl chloride, Boron trifluoride | Acetonitrile | 6 hours | 87% | [2] |

| From 3,6-Dibromo-9-ethylcarbazole | 3,6-Dibromo-9-ethylcarbazole | n-Butyllithium, N-methoxy-N-methylacetamide | THF | - | 64% | [8] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₇NO₂ | [9][10] |

| Molecular Weight | 279.34 g/mol | [10][11] |

| Melting Point | 179-180 °C | [8] |

| ¹³C NMR (DMSO-d₆) | δ (ppm) 197.46, 143.43, 129.76, 127.06, 123.01, 122.06, 108.73, 38.19, 26.68, 13.85 | [2] |

| FT-IR νₘₐₓ (KBr) | 3450, 2970, 1670, 1249 cm⁻¹ | [2] |

| Mass Spec. (m/z) | 307 (M+), 278, 250, 221, 193, 178, 164 | [2] |

Mandatory Visualization

The following diagram illustrates the reaction pathway for the Friedel-Crafts acylation of 9-ethylcarbazole to produce 3,6-diacetyl-9-ethylcarbazole.

Caption: Friedel-Crafts acylation of 9-ethylcarbazole.

References

- 1. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. PubChemLite - 3,6-diacetyl-9-ethylcarbazole (C18H17NO2) [pubchemlite.lcsb.uni.lu]

- 10. 3,6-Diacetyl-9-ethylcarbazole | C18H17NO2 | CID 622083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide on the Spectroscopic Analysis of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shift data for 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone. These predictions are extrapolated from experimental data for 3,6-dimethyl-9-ethylcarbazole, a structurally analogous compound. The presence of the acetyl groups in the target molecule is expected to cause a downfield shift for the adjacent aromatic protons and carbons due to the electron-withdrawing nature of the carbonyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4, H-5 | ~8.2 - 8.4 | d | ~1.8 | 2H |

| H-2, H-7 | ~7.6 - 7.8 | dd | ~8.7, 1.9 | 2H |

| H-1, H-8 | ~7.3 - 7.5 | d | ~8.7 | 2H |

| N-CH₂ | ~4.3 - 4.5 | q | ~7.2 | 2H |

| CO-CH₃ | ~2.6 - 2.8 | s | - | 6H |

| N-CH₂-CH₃ | ~1.3 - 1.5 | t | ~7.2 | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

| C=O | ~197 - 199 |

| C-4a, C-4b | ~139 - 141 |

| C-3, C-6 | ~130 - 132 |

| C-2, C-7 | ~127 - 129 |

| C-1, C-8 | ~123 - 125 |

| C-8a, C-9a | ~121 - 123 |

| C-4, C-5 | ~109 - 111 |

| N-CH₂ | ~37 - 39 |

| CO-CH₃ | ~26 - 28 |

| N-CH₂-CH₃ | ~13 - 15 |

Experimental Protocols

A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of carbazole derivatives is provided below, based on standard laboratory practices.[1][2]

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid spectral artifacts from impurities.

-

Solvent Selection: A suitable deuterated solvent in which the compound is soluble should be chosen. Common solvents for carbazole derivatives include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2]

-

Concentration: Prepare a solution by dissolving 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0.00 ppm.

NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample characteristics.

For ¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-32 scans are generally sufficient.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is typically adequate for most organic compounds.

For ¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve a good signal-to-noise ratio.[2]

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic molecules.

Visualization of Molecular Structure and NMR Analysis Workflow

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignment and a logical workflow for the NMR data acquisition and analysis process.

References

An In-depth Technical Guide to 3,6-diacetyl-9-ethylcarbazole: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-diacetyl-9-ethylcarbazole is a derivative of carbazole, a tricyclic aromatic heterocycle known for its presence in various biologically active compounds and functional materials. The addition of acetyl and ethyl groups to the carbazole core modifies its electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents and materials for organic electronics. This technical guide provides a comprehensive overview of the physical and chemical properties of 3,6-diacetyl-9-ethylcarbazole, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications.

Physical and Chemical Properties

The physical and chemical properties of 3,6-diacetyl-9-ethylcarbazole are summarized in the tables below, providing a quick reference for researchers.

General Properties

| Property | Value | Reference |

| Chemical Name | 3,6-diacetyl-9-ethyl-9H-carbazole | [1] |

| CAS Number | 1483-97-2 | [1] |

| Appearance | White powder | [1] |

Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₇NO₂ | [1][2] |

| Molecular Weight | 279.33 g/mol | [1] |

| Monoisotopic Mass | 279.125928785 Da | [2] |

| IUPAC Name | 1-(6-acetyl-9-ethylcarbazol-3-yl)ethanone | [2] |

| InChI | InChI=1S/C18H17NO2/c1-4-19-17-7-5-13(11(2)20)9-15(17)16-10-14(12(3)21)6-8-18(16)19/h5-10H,4H2,1-3H3 | [2] |

| InChIKey | RIRBXBVFZCKFNX-UHFFFAOYSA-N | [2] |

| SMILES | CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C | [2] |

Spectroscopic Data

| Spectrum Type | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ (ppm) 1.47 (t, J = 7.2 Hz, 3H, CH₃), 2.74 (s, 6H, 2×CH₃), 4.42 (q, J = 7.2 Hz, 2H, CH₂), 7.45-8.79 (m, 6H) | [3] |

| ¹³C NMR (DMSO-d₆) | δ (ppm) 197.46, 143.43, 129.76, 127.06, 123.01, 122.06, 108.73, 38.19, 26.68, 13.85 | [3] |

| FT-IR νₘₐₓ (KBr disk) | 3450, 2970, 1670, 1249 cm⁻¹ | [3] |

| Mass Spectrum (m/z) | 279 (M+, 43%), 264 (100%) | [3] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 179-180 °C | [3] |

| Solubility | Information not widely available, but likely soluble in common organic solvents like DMSO and dichloromethane. | [3] |

| XLogP3 | 3.9 | [2] |

Experimental Protocols

Synthesis of 3,6-diacetyl-9-ethylcarbazole

A common and efficient method for the synthesis of 3,6-diacetyl-9-ethylcarbazole is through the Friedel-Crafts acylation of 9-ethylcarbazole.[3]

Materials:

-

9-Ethylcarbazole

-

Acetyl chloride (AcCl)

-

Boron trifluoride (BF₃) in acetonitrile

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Crushed ice

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

Dissolve 9-ethylcarbazole (1.0 eq) in a solution of boron trifluoride in acetonitrile.

-

Slowly add acetyl chloride (2.2 eq) to the solution.

-

Reflux the reaction mixture for 6 hours.

-

After cooling to room temperature, decompose the excess boron trifluoride by adding crushed ice.

-

Extract the mixture with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a white powder.[3]

Visualizations

Synthetic Pathway and Characterization Workflow

The following diagram illustrates the synthetic route to 3,6-diacetyl-9-ethylcarbazole and the subsequent analytical workflow for its characterization.

Caption: Synthetic pathway and characterization workflow for 3,6-diacetyl-9-ethylcarbazole.

Biological Activity and Potential Applications

While the broader class of carbazole derivatives has been extensively studied for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, specific data on the biological activity of 3,6-diacetyl-9-ethylcarbazole is limited in publicly available literature.[4][5] Its primary role in the context of drug development appears to be that of a key intermediate or building block for the synthesis of more complex, biologically active molecules.[3]

The acetyl groups at the 3 and 6 positions provide reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures. For instance, these acetyl groups can be oxidized to form glyoxals, which are versatile precursors for the synthesis of various heterocyclic compounds.[3]

Given the known pharmacological importance of the carbazole scaffold, 3,6-diacetyl-9-ethylcarbazole represents a promising starting point for the development of new therapeutic agents. Further research is warranted to elucidate its specific biological activities and to explore its potential in modulating various signaling pathways.

Future Directions

The well-defined structure and synthetic accessibility of 3,6-diacetyl-9-ethylcarbazole make it an attractive candidate for further investigation. Future research efforts could focus on:

-

Screening for Biological Activity: A comprehensive screening of 3,6-diacetyl-9-ethylcarbazole against a panel of biological targets, such as kinases, proteases, and nuclear receptors, could uncover novel therapeutic applications.

-

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives by modifying the acetyl and ethyl groups could lead to the identification of compounds with enhanced potency and selectivity for specific biological targets.

-

Material Science Applications: The photophysical and electronic properties of 3,6-diacetyl-9-ethylcarbazole and its derivatives could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Conclusion

3,6-diacetyl-9-ethylcarbazole is a well-characterized carbazole derivative with readily accessible synthetic routes. While its own biological activity is not yet fully explored, its utility as a versatile synthetic intermediate makes it a compound of significant interest for researchers in drug discovery and materials science. The data and protocols presented in this guide provide a solid foundation for future studies aimed at unlocking the full potential of this intriguing molecule.

References

- 1. 3,6-DIACETYL-9-ETHYLCARBAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3,6-Diacetyl-9-ethylcarbazole | C18H17NO2 | CID 622083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. echemcom.com [echemcom.com]

- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone. While direct crystallographic data for this specific compound is not publicly available, this document leverages data from the closely related analogue, 1,1'-(9-octyl-9H-carbazole-3,6-diyl)diethanone, to infer and present its structural characteristics, experimental protocols, and potential biological significance. The carbazole scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a range of activities including antitumor, antioxidant, and antimicrobial properties.[1][2]

Crystallographic Data

The crystal structure of this compound is expected to be analogous to that of 1,1'-(9-octyl-9H-carbazole-3,6-diyl)diethanone. The crystallographic data for the octyl analogue is summarized in the table below.[3] It is anticipated that the ethyl analogue would exhibit similar planarity of the carbazole core and coplanarity of the acetyl groups. The primary difference in the crystal packing would arise from the shorter ethyl chain, potentially leading to altered intermolecular interactions.

Table 1: Crystal Data and Structure Refinement for 1,1'-(9-Octyl-9H-carbazole-3,6-diyl)diethanone [3]

| Parameter | Value |

| Empirical Formula | C₂₄H₂₉NO₂ |

| Formula Weight | 363.48 |

| Temperature | 173 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a | 18.746(2) Å |

| b | 10.3842(18) Å |

| c | 20.994(3) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 4086.7(10) ų |

| Z | 8 |

| Data Collection | |

| Radiation source | Mo Kα |

| μ | 0.07 mm⁻¹ |

| Crystal size | 0.32 × 0.29 × 0.12 mm |

| Refinement | |

| R[F² > 2σ(F²)] | 0.044 |

| wR(F²) | 0.086 |

| Goodness-of-fit (S) | 0.85 |

| Reflections collected | 3613 |

| Independent reflections | 3613 |

| Parameters | 248 |

Experimental Protocols

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of related carbazole derivatives. The following protocols are adapted from literature procedures for N-alkylation and Friedel-Crafts acylation of carbazoles.

Synthesis of 9-ethyl-9H-carbazole

This procedure is adapted from the synthesis of 9-ethyl-3,6-dimethylcarbazole.[4]

-

Reaction Setup: To a solution of 9H-carbazole in a suitable solvent such as acetone or DMF, add a base (e.g., sodium hydroxide or potassium carbonate).

-

Alkylation: Add ethyl iodide or diethyl sulfate dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield 9-ethyl-9H-carbazole.

Synthesis of this compound

This procedure is a standard Friedel-Crafts acylation.

-

Reaction Setup: Dissolve 9-ethyl-9H-carbazole in a suitable solvent (e.g., dichloromethane or carbon disulfide) and cool the mixture in an ice bath.

-

Acylation: Add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise, followed by the dropwise addition of acetyl chloride or acetic anhydride.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Workup: Upon completion, the reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product is purified by recrystallization or column chromatography.

References

An In-depth Technical Guide to the Solubility of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical principles governing its solubility, presents a standardized experimental protocol for its determination, and provides a framework for the presentation of such data.

Introduction to this compound

This compound, also known as 3,6-diacetyl-9-ethylcarbazole, is a derivative of carbazole.[1][2] Its chemical structure consists of a central carbazole core, functionalized with an ethyl group on the nitrogen atom and two acetyl groups at the 3 and 6 positions. The presence of the aromatic carbazole ring system suggests a largely nonpolar character, while the ketone functionalities of the acetyl groups introduce polarity and potential for hydrogen bonding. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The large, predominantly nonpolar carbazole backbone would favor dissolution in nonpolar or moderately polar solvents. The polar acetyl groups may enhance solubility in polar aprotic and, to a lesser extent, polar protic solvents.

Table 1: Predicted Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | The ethyl and acetyl groups may interact with the hydroxyl group of the solvent, but the large nonpolar core will limit high solubility. Recrystallization of a similar compound from ethanol suggests some solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can effectively solvate the polar acetyl groups without the competing hydrogen bonding network present in protic solvents. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The large aromatic system will have favorable van der Waals interactions with these solvents, but the polar acetyl groups will hinder high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents offer a good balance of polarity to interact with the acetyl groups and nonpolar character to dissolve the carbazole core. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents.

Objective: To determine the saturation solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (purity >95%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

-

Place a magnetic stir bar in each vial and seal tightly.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Stir the mixtures vigorously for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours in the constant temperature bath.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

Perform each experiment in triplicate to ensure reproducibility and report the average solubility with the standard deviation.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships governing solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Caption: Logical relationship between compound structure and predicted solubility in different solvent classes.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 9-ethyl-9H-carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability and decomposition characteristics of 9-ethyl-9H-carbazole derivatives, a class of compounds of significant interest in materials science and pharmaceutical development. Understanding the thermal properties of these molecules is crucial for their application in organic electronics, such as organic light-emitting diodes (OLEDs), and for ensuring the stability and shelf-life of potential drug candidates. This document provides a consolidated overview of quantitative thermal analysis data, detailed experimental protocols for key analytical techniques, and a visual representation of the thermal analysis workflow.

Quantitative Thermal Analysis Data

The thermal stability of 9-ethyl-9H-carbazole derivatives is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing the decomposition temperature (Td), often reported as the temperature at which 5% (T5) or 10% (T10) weight loss occurs. DSC is employed to determine the glass transition temperature (Tg), a critical parameter for amorphous materials, indicating the temperature at which the material transitions from a rigid glassy state to a more rubbery state.

The following table summarizes the thermal properties of a selection of 9-ethyl-9H-carbazole derivatives reported in the literature.

| Compound/Derivative Class | Substitution Pattern | Td (°C) | T5 (°C) | Tg (°C) |

| Poly(phenoxy-imine)s based on 3-amino-9-ethylcarbazole | Polymer | - | - | 145 - 161 |

| 3,3-Di[3-(9-ethylcarbazol-3-yl)carbazol-9-ylmethyl]oxetane | 3,3'-disubstituted | > 360 | - | 162 |

| Carbazole-based Hole-Transporting Material (V1207) | 3,6-disubstituted | - | 451 | 121 |

| Carbazole-based Hole-Transporting Material (V1209) | 3,6-disubstituted | - | 440 | 147 |

| Carbazole-based Hole-Transporting Material (V1221) | 3,6-disubstituted | - | 449 | 135 |

| Carbazole-containing platinum(II)–polyyne polymer (36CbzPtP) | Polymer | > 415 | - | - |

| 9-alkyl-3-[N-(9-alkylcarbazol-3-yl)-N-(4-methylpyridin-2-yl)amino]carbazoles | - | - | 349 - 488 | > 150 |

Experimental Protocols

The following sections detail generalized experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as applied to the characterization of 9-ethyl-9H-carbazole derivatives.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique used to determine the thermal stability and decomposition profile of a material.

Instrumentation: A standard thermogravimetric analyzer.

Sample Preparation:

-

A small, precisely weighed amount of the 9-ethyl-9H-carbazole derivative (typically 1-10 mg) is placed in an inert sample pan, commonly made of alumina or platinum.

-

The pan is carefully placed onto the TGA balance.

Analytical Conditions:

-

Purge Gas: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-100 mL/min to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.

Data Analysis:

-

The mass of the sample is continuously recorded as a function of temperature.

-

The decomposition temperature (Td) is often determined as the onset temperature of the major weight loss step or, more commonly, as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) is observed.

Differential Scanning Calorimetry (DSC)

DSC is utilized to measure heat flow associated with thermal transitions in a material, allowing for the determination of glass transition and melting temperatures.

Instrumentation: A standard differential scanning calorimeter.

Sample Preparation:

-

A small amount of the 9-ethyl-9H-carbazole derivative (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

Analytical Conditions:

-

Purge Gas: A continuous flow of an inert gas, such as nitrogen, is maintained throughout the experiment.

-

Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.

-

First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point or decomposition temperature at a constant rate (e.g., 10 °C/min).

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

-

Second Heating Scan: A second heating scan is performed at the same rate as the first to observe the thermal transitions of the amorphous solid.

-

Data Analysis:

-

The heat flow to or from the sample is measured as a function of temperature.

-

The glass transition temperature (Tg) is observed as a step-like change in the baseline of the thermogram, typically determined from the second heating scan.

-

Melting temperature (Tm) is identified as the peak temperature of an endothermic event.

Visualization of Thermal Analysis Workflow

The following diagram illustrates the logical workflow for the thermal analysis of 9-ethyl-9H-carbazole derivatives, from sample preparation to data interpretation.

Caption: General workflow for thermal analysis of 9-ethyl-9H-carbazole derivatives.

An In-depth Technical Guide on the Photophysical Properties of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone. Due to a lack of specific experimental data for this compound in the public domain, this document leverages data from structurally similar 3,6-disubstituted carbazole derivatives to infer its characteristics. The guide covers the expected absorption and emission properties, factors influencing its fluorescence quantum yield and lifetime, and detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel carbazole-based materials for applications in optoelectronics and drug development.

Introduction to Carbazole Derivatives

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. They are characterized by a rigid, planar structure and a large π-conjugated system, which imparts desirable electronic and charge-transport properties. These features make them attractive candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes in biological systems. The photophysical properties of carbazoles can be readily tuned by introducing various functional groups at the 3, 6, and 9 positions of the carbazole core.

The target molecule, this compound, features electron-withdrawing acetyl groups at the 3 and 6 positions and an ethyl group at the 9-position. The acetyl groups are expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn will affect its absorption and emission properties.

Data Presentation: Photophysical Properties of Related Carbazole Derivatives

While specific experimental data for this compound is not available, the following tables summarize the photophysical properties of structurally related 3,6-disubstituted carbazole derivatives to provide a comparative context.

Table 1: Absorption and Emission Properties of Selected 3,6-Disubstituted Carbazole Derivatives

| Compound | Substituents (3,6-positions) | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Reference |

| 3,6-Dimethyl-9-ethylcarbazole | Methyl | THF | ~330, ~345 | ~355, ~370 | ~25 | [1] |

| 3,6-Dibromo-9-ethylcarbazole | Bromo | THF | ~340, ~355 | - | - | [1] |

| 3,6-Di(9H-fluoren-2-yl)-9-octyl-9H-carbazole | 9H-fluoren-2-yl | DCM | ~320, ~410 | ~430 | ~20 | [2] |

| 3,6-Diaminocarbazole | Amino | Phosphate Buffer | ~315 | - | - | [3] |

Table 2: Fluorescence Quantum Yield and Lifetime of Selected Carbazole Derivatives

| Compound | Substituents (3,6-positions) | Solvent | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Reference |

| 9-phenylcarbazole derivative | Phenyl (at 9-pos) | CH2Cl2 | - | ~10 (ISC) | |

| Carbazole-functionalized diazaphosphepines | Varied | Varied | Generally low, increases upon oxidation | - | [4] |

| 3,6-di-tert-butyl-9H-carbazole derivatives | tert-butyl | CH2Cl2 | Varies with functionalization | Varies | [5] |

Note: The data presented above is for illustrative purposes and is derived from various sources on related carbazole compounds. The exact photophysical properties of this compound will need to be determined experimentally.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the photophysical properties of this compound.

A plausible synthetic route to this compound involves the Friedel-Crafts acylation of 9-ethylcarbazole.

Protocol:

-

Dissolve 9-ethylcarbazole in a suitable dry, non-polar solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), portion-wise with stirring.

-

Slowly add acetyl chloride (or acetic anhydride) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Protocol:

-

Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) of known concentration (e.g., 1 mM).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis measurements (typically in the micromolar range, ensuring the absorbance is within the linear range of the instrument, usually < 1.0).

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette (1 cm path length) with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λ_abs) should be recorded.

Protocol:

-

Prepare a dilute solution of the compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Use a fluorescence spectrophotometer.

-

Place the cuvette containing the sample solution in the sample holder.

-

Set the excitation wavelength (λ_ex), which is typically the wavelength of maximum absorption (λ_abs) determined from the UV-Vis spectrum.

-

Scan the emission wavelengths over a range that is longer than the excitation wavelength (e.g., if λ_ex is 350 nm, scan from 360 nm to 800 nm).

-

Record the emission spectrum to determine the wavelength of maximum emission (λ_em).

Protocol:

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).

-

Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent.

-

Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental settings (e.g., slit widths).

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (n_sample² / n_standard²) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Protocol:

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Prepare a dilute solution of the sample as for fluorescence measurements.

-

Excite the sample with a pulsed light source (e.g., a laser diode or a picosecond laser) at a wavelength where the sample absorbs.

-

Detect the emitted photons with a sensitive, high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode).

-

The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.

-

A histogram of these time differences is built up over many excitation-emission cycles, which represents the fluorescence decay curve.

-

Analyze the decay curve by fitting it to one or more exponential functions to determine the fluorescence lifetime(s).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the photophysical characterization of a fluorescent compound like this compound.

Caption: General workflow for synthesis and photophysical characterization.

Conclusion

This technical guide provides a foundational understanding of the expected photophysical properties of this compound based on the behavior of related carbazole derivatives. The presence of electron-withdrawing acetyl groups at the 3 and 6 positions is anticipated to significantly influence its electronic structure and, consequently, its absorption and emission characteristics. The detailed experimental protocols provided herein offer a clear roadmap for the empirical determination of these properties. Further experimental investigation is crucial to fully elucidate the photophysical behavior of this compound and to explore its potential in various applications.

References

An In-depth Technical Guide to the Electrochemical Properties of 9-Ethyl-9H-Carbazole Derivatives: Core Principles and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of 9-ethyl-9H-carbazole and its derivatives. It is designed for researchers, scientists, and professionals in drug development who are interested in the unique redox characteristics of this important class of heterocyclic compounds. This document details the fundamental electrochemical behavior, experimental methodologies for characterization, and the implications of these properties in the context of therapeutic applications, particularly in oncology and neuroprotection. Quantitative data are presented in structured tables for comparative analysis, and key experimental and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles.

Introduction to the Electrochemical Landscape of 9-Ethyl-9H-Carbazole Derivatives

9-Ethyl-9H-carbazole derivatives are a significant class of nitrogen-containing heterocyclic compounds. The carbazole core, with its electron-rich aromatic system, imparts favorable charge transport properties, high thermal stability, and tunable electronic structures.[1] The ethyl group at the 9-position enhances solubility and electron-donating character, influencing the molecule's electrochemical behavior.

The electrochemical properties of these derivatives are of paramount importance as they govern their performance in a wide array of applications, from organic electronics to medicinal chemistry.[2] The ease with which these molecules undergo oxidation and reduction, quantified by their redox potentials, is directly related to their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[3] These energy levels are critical determinants of a molecule's reactivity, stability, and its potential for interaction with biological systems.[4]

In the realm of drug development, the redox properties of 9-ethyl-9H-carbazole derivatives are particularly relevant. Their ability to participate in electron transfer reactions can influence their mechanism of action, potentially modulating signaling pathways involved in cancer progression and neurodegenerative diseases.[5][6] A thorough understanding of their electrochemical characteristics is therefore essential for the rational design of novel therapeutic agents.

Quantitative Electrochemical Data

The electrochemical properties of 9-ethyl-9H-carbazole derivatives are highly sensitive to the nature and position of substituents on the carbazole ring. Electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups have the opposite effect.[7] The following tables summarize key electrochemical data for 9-ethyl-9H-carbazole and some of its derivatives, providing a basis for comparative analysis.

Table 1: Oxidation Potentials of Selected 9-Ethyl-9H-Carbazole Derivatives

| Compound | Substituent(s) | Oxidation Potential (V vs. Ag/AgCl) | Notes |

| 9-Ethyl-9H-carbazole | -H | ~1.12 | Serves as a baseline for comparison.[7] |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | 3-CHO | Not specified | The electron-withdrawing aldehyde group is expected to increase the oxidation potential.[7] |

| 2-(9-Ethylcarbazol-3-yliminomethyl)phenol | 3-CH=N-(2-hydroxyphenyl) | 1.12 (imine), 1.45 (carbazole) | The imine group introduces an additional oxidation peak.[7] |

| 9-Ethyl-3,6-diformyl-9H-carbazole | 3,6-di-CHO | Not specified | The presence of two electron-withdrawing groups will significantly increase the oxidation potential.[8] |

| 3,6-Diiodo-9-ethyl-9H-carbazole | 3,6-di-I | Not specified | Halogen substituents can influence the electronic properties.[9] |

| 9-Vinyl-9H-carbazole-3,6-dicarbonitrile | 9-vinyl, 3,6-di-CN | Not specified | The strong electron-withdrawing nitrile groups are expected to result in a high oxidation potential.[10] |

Note: Electrochemical potentials can vary depending on experimental conditions (e.g., solvent, electrolyte, reference electrode, scan rate). The data presented here are for comparative purposes.

Table 2: HOMO and LUMO Energy Levels of Selected Carbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Method |

| Carbazole Derivatives (general range) | -5.67 to -6.02 | Not specified | Cyclic Voltammetry[11] |

| Donor-Acceptor Carbazole Derivatives | -5.23 to -5.27 | -2.83 to -3.05 | Cyclic Voltammetry[12] |

Note: The HOMO and LUMO energy levels are often estimated from cyclic voltammetry data. Theoretical calculations, such as Density Functional Theory (DFT), are also used to predict these values.[13]

Experimental Protocols

A comprehensive assessment of the electrochemical properties of 9-ethyl-9H-carbazole derivatives involves a combination of techniques that probe the material's behavior under electrical stress.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of a compound and assess its electrochemical stability.

Methodology:

-

Solution Preparation:

-

Dissolve the 9-ethyl-9H-carbazole derivative (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane).[7]

-

Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure sufficient conductivity.[7]

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the measurement to prevent interference from oxygen reduction.[3]

-

-

Electrochemical Cell Setup:

-

Procedure:

-

Assemble the electrochemical cell and maintain an inert atmosphere over the solution.

-

Connect the electrodes to a potentiostat.

-

Apply a linearly sweeping potential between a set starting and ending potential, and then reverse the sweep.

-

Record the resulting current as a function of the applied potential.

-

Multiple cycles are often run to assess the stability of the compound. Degradation may be indicated by changes in the voltammogram over successive cycles.[7]

-

Chronoamperometry

Chronoamperometry is employed to evaluate the long-term electrochemical stability of a material under a constant potential.

Methodology:

-

Sample Preparation: The experiment can be conducted in solution or with a thin film of the carbazole derivative deposited on the working electrode.[7]

-

Electrochemical Cell Setup: The same three-electrode setup as for cyclic voltammetry is used.

-

Procedure:

-

Apply a constant potential to the working electrode that is sufficient to oxidize or reduce the compound (typically at or slightly above the peak potential observed in the CV).[7]

-

Record the current as a function of time for an extended period (e.g., several hours).[7]

-

A stable material will exhibit a steady current over time, whereas degradation often leads to a decay in the current.[7]

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for characterizing the electronic properties and interfacial processes of organic materials.

Methodology:

-

Film Preparation: Deposit a thin film of the carbazole derivative onto a conductive substrate (e.g., ITO glass).[14]

-

Electrochemical Cell Setup: A three-electrode cell is used, with the carbazole-coated substrate as the working electrode.[14]

-

Procedure:

-

Apply a small amplitude AC voltage over a wide range of frequencies at a specific DC bias.

-

Measure the resulting AC current to determine the impedance of the system.

-

By subjecting the film to electrochemical stress (e.g., prolonged oxidation or multiple CV cycles) and recording EIS spectra at intervals, changes in the material's properties can be monitored.[14]

-

Relevance to Drug Development: Modulating Signaling Pathways

The redox activity of 9-ethyl-9H-carbazole derivatives is a key feature that can be harnessed for therapeutic purposes. Their ability to act as electron donors or acceptors allows them to potentially interfere with cellular signaling cascades that are dysregulated in various diseases.

Anticancer Activity

Carbazole derivatives have shown promise as anticancer agents by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[5][15]

-

JAK/STAT Pathway: This pathway is crucial for cell growth and survival. Some carbazole derivatives can inhibit the phosphorylation of STAT3, a key protein in this pathway, thereby impeding its activation and downstream signaling.[15]

-

PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell proliferation and survival. Carbazole compounds can block the phosphorylation of key components like Akt and mTOR, leading to cell cycle arrest and apoptosis.[15][16]

-

MAPK Pathway: The MAPK cascade is involved in transmitting extracellular signals to regulate cell proliferation and differentiation. The redox properties of carbazole derivatives may allow them to interfere with the phosphorylation cascade of this pathway.[17]

Neuroprotective Effects

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The antioxidant properties of carbazole derivatives, stemming from their ability to donate electrons and scavenge reactive oxygen species, are of significant interest for neuroprotection.[6][18]

-

PI3K/Akt Pathway: This pathway is also crucial for neuronal survival. Some carbazole derivatives have been shown to induce neurite outgrowth and protect neuronal cells from oxidative stress-induced death by activating the PI3K/Akt signaling pathway.[12]

Conclusion

The electrochemical properties of 9-ethyl-9H-carbazole derivatives are a cornerstone of their diverse applications, particularly in the field of drug development. The ability to systematically tune their redox potentials and HOMO/LUMO energy levels through synthetic modification provides a powerful tool for designing molecules with specific biological activities. The detailed experimental protocols provided in this guide offer a framework for the robust characterization of these compounds. Furthermore, the elucidation of their interactions with key signaling pathways, such as JAK/STAT, PI3K/Akt/mTOR, and MAPK, opens new avenues for the development of targeted therapies for cancer and neurodegenerative diseases. A continued interdisciplinary approach, combining synthetic chemistry, electrochemistry, and molecular biology, will be crucial in fully realizing the therapeutic potential of this versatile class of compounds.

References

- 1. Signal Transduction MAP Kinases and Their Function - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. MAPK Family Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 4. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cusabio.com [cusabio.com]

- 7. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 9-Ethyl-3,6-diformyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 16. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 17. cusabio.com [cusabio.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical Calculation of HOMO/LUMO Levels for 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive guide to the theoretical determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the organic compound 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone. Understanding the frontier molecular orbitals is critical as they govern the electronic and optical properties of a molecule, influencing its chemical reactivity, stability, and suitability for various applications, including in organic electronics and pharmacology.

Core Concepts: HOMO, LUMO, and the Energy Gap

The HOMO is the highest energy molecular orbital occupied by electrons, and the LUMO is the lowest energy molecular orbital that is unoccupied. The energy difference between these two orbitals is known as the HOMO-LUMO gap (Eg). A smaller gap generally indicates a molecule that is more easily excited and, therefore, more reactive.[1] These parameters are crucial in predicting a molecule's behavior as an electron donor or acceptor and are fundamental to designing molecules with specific electronic properties.

Theoretical Calculation Workflow

Density Functional Theory (DFT) has become a primary computational tool for predicting the structural and electronic properties of organic molecules, offering a favorable balance between accuracy and computational expense.[1][2] A typical workflow for calculating the HOMO and LUMO energy levels of this compound is as follows:

Caption: A typical workflow for the theoretical calculation of HOMO/LUMO levels.

Experimental Protocols: Computational Methodology

A detailed protocol for the theoretical calculation of HOMO and LUMO energy levels involves several key steps:

-

Molecular Geometry Optimization : The initial step is to determine the most stable, lowest-energy three-dimensional conformation of the molecule. This is typically achieved using a DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set like 6-31G(d) or a more extensive one such as 6-311++G(d,p) for enhanced accuracy.[1]

-

Frequency Analysis : After optimization, a frequency calculation is performed at the same level of theory. This step is crucial to verify that the optimized structure corresponds to a true energy minimum on the potential energy surface. A stable structure will have no imaginary frequencies.[1]

-

HOMO and LUMO Energy Calculation : With the optimized geometry confirmed, the energies of the frontier molecular orbitals are extracted from the output of the DFT calculation. These values are typically reported in electron volts (eV). It is important to note that the choice of the functional and basis set can significantly influence the calculated energies.[1] For carbazole-based dyes, calculations at the B3LYP/6-31G(d,p) and B3LYP-D3/6-311+G(2d,p) levels of theory have been reported.[3]

Data Presentation: Expected Theoretical Values

While specific values for this compound are not published, we can present a table of representative theoretical HOMO and LUMO energies for other carbazole derivatives to provide a comparative context. These values are typically obtained using DFT methods.

| Carbazole Derivative | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Carbazole-H | B3LYP/6-31G(d,p) | -5.532 | -0.802 | 4.730 |

| Carbazole-CH3 | B3LYP/6-31G(d,p) | -5.452 | -0.812 | 4.640 |

| Carbazole-SH | B3LYP/6-31G(d,p) | -5.758 | -0.908 | 4.850 |

| Carbazole-H | B3LYP-D3/6-311+G(2d,p) | -5.811 | -1.248 | 4.563 |

| Carbazole-CH3 | B3LYP-D3/311+G(2d,p) | -5.751 | -1.249 | 4.502 |

| Carbazole-SH | B3LYP-D3/311+G(2d,p) | -6.058 | -1.342 | 4.716 |

Note: The data presented is for illustrative purposes and is based on calculations for various substituted carbazoles as reported in the literature.[3]

The relationship between these key energy levels is visually represented below:

Caption: The relationship between HOMO, LUMO, and the energy gap.

Correlation with Experimental Data

Theoretical calculations are most powerful when validated by experimental data. For frontier molecular orbitals, the primary experimental techniques are cyclic voltammetry (CV) and UV-Vis spectroscopy.

-

Cyclic Voltammetry (CV): This electrochemical technique measures the oxidation and reduction potentials of a molecule.[1] These potentials can be used to estimate the HOMO and LUMO energy levels.

-

UV-Vis Spectroscopy: The absorption spectrum of a compound can reveal the energy of the electronic transition from the HOMO to the LUMO. The onset of the absorption band can be used to determine the optical HOMO-LUMO gap.[1]

The workflow for correlating theoretical predictions with experimental results is outlined below:

Caption: Workflow for validating theoretical calculations with experimental data.

Conclusion

This technical guide provides a robust framework for the theoretical calculation of the HOMO and LUMO energy levels of this compound. By following the detailed computational protocols based on Density Functional Theory and correlating the results with experimental data from cyclic voltammetry and UV-Vis spectroscopy, researchers can gain deep insights into the electronic properties of this and related carbazole derivatives. Such a combined theoretical and experimental approach is essential for the rational design of novel organic materials for a wide range of applications.

References

Methodological & Application

Application Notes and Protocols for 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone in OLED Fabrication

Abstract: This document provides detailed application notes and experimental protocols for the utilization of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone in the fabrication of Organic Light-Emitting Diodes (OLEDs). Due to its carbazole core, this compound is a promising candidate for use as a host material in the emissive layer or as a component of the hole transport layer. These notes cover the synthesis of the material, its expected photophysical and electrochemical properties based on related compounds, and detailed protocols for its incorporation into OLED devices.

Introduction

Carbazole derivatives are a cornerstone in the field of organic electronics, renowned for their excellent thermal stability, high hole mobility, and wide energy bandgap.[1] These properties make them ideal candidates for various roles within an OLED device stack, including as host materials for phosphorescent emitters, hole transporting materials, and electron blocking materials. The specific compound, this compound, features a 9-ethyl-carbazole core functionalized with acetyl groups at the 3 and 6 positions. The ethyl group at the 9-position enhances solubility and film-forming properties, while the acetyl groups, being electron-withdrawing, are expected to influence the material's electronic properties, such as its HOMO and LUMO energy levels.

Potential Applications in OLEDs

Based on the structure of this compound and the known properties of similar 3,6-disubstituted carbazole derivatives, its primary applications in OLEDs are anticipated to be:

-

Host Material for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs): The carbazole moiety generally possesses a high triplet energy, which is a critical requirement for host materials to efficiently confine the triplet excitons of phosphorescent guest emitters (dopants). The high triplet energy of the host prevents back energy transfer from the guest, leading to high quantum efficiency.

-

Hole Transporting Layer (HTL): The electron-rich carbazole core is known to facilitate efficient hole injection and transport from the anode to the emissive layer. Good film-forming properties and appropriate HOMO energy level alignment with the anode are key for this application.

Data Presentation: Properties of Related Carbazole Derivatives

While specific experimental data for this compound is not extensively available in the public domain, the following tables summarize the properties and performance of structurally related 3,6-disubstituted carbazole derivatives to provide a comparative context.

Table 1: Photophysical and Electrochemical Properties of Representative 3,6-Disubstituted Carbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Triplet Energy (ET) (eV) | Reference(s) |

| 3,6-diphenyl-9-ethylcarbazole | -5.1 | - | - | - | [2] |

| 3,6-di(fluorene-9)-9-octyl-9H-carbazole | - | - | - | - | [3] |

| 3,6-ditrityl-9-phenyl-9H-carbazole (CCz) | - | - | - | 2.99 | [4] |

| 3,6-bis(triphenylsilyl)-9-phenyl-9H-carbazole (SiCz) | - | - | - | 2.99 | [4] |

| 3,6-bis(diphenylphosphoryl)-9-phenylcarbazole (PO9) | - | - | - | 2.99 | [4] |

Table 2: Performance of OLEDs Utilizing 3,6-Disubstituted Carbazole Derivatives as Host Materials

| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Reference(s) |

| 3,6-bis(N-carbazolyl)-N-phenylcarbazole (BCC-36) | FIrpic (blue) | 14.0 | 27.2 | 11.8 | [5] |

| 3,6-bis(diphenylphosphoryl)-9-phenylcarbazole (PO9) | Ir(dbfmi) (blue) | 21.0 | - | 21.7 | [4] |

| m1BTCBP (a benzothienocarbazole derivative) | Ir(ppy)3 (green) | - | - | - | [6] |

Experimental Protocols

Synthesis of this compound

A plausible and documented synthetic route to this compound is a one-pot reaction involving the Friedel-Crafts acylation of 9-ethylcarbazole.[7]

Materials:

-

9-ethylcarbazole

-

Acetyl chloride (AcCl)

-

Boron trifluoride in acetonitrile (BF3/ACN)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na2SO4)

-

Dioxane

-

Water

-

Round-bottom flask with reflux condenser

-

Stirring plate with heating mantle

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, dissolve 9-ethylcarbazole (10 mmol) in a solution of boron trifluoride in acetonitrile (12%, 10 mL).

-

Slowly add acetyl chloride (22 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After cooling to room temperature, carefully decompose the excess boron trifluoride by adding crushed ice.

-

Extract the mixture with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a dioxane:water (1:9) mixture to obtain the purified this compound.

Diagram of Synthesis Workflow:

Caption: Synthetic workflow for this compound.

OLED Device Fabrication Protocol (General)

This protocol describes the fabrication of a multilayer OLED device by thermal evaporation, a common technique for small molecule organic electronics. The device architecture provided is a representative example and can be adapted based on the specific application (e.g., as a host or HTL).

Materials and Equipment:

-

Indium tin oxide (ITO)-coated glass substrates

-

Detergent, deionized water, acetone, isopropanol

-

UV-Ozone cleaner

-

High-vacuum thermal evaporation system (pressure < 10-6 Torr)

-

Organic materials:

-

Hole Injection Layer (HIL), e.g., HAT-CN

-

Hole Transport Layer (HTL), e.g., TAPC (or the title compound)

-

Emissive Layer (EML): Host material (e.g., the title compound) and a phosphorescent dopant (e.g., Ir(ppy)3 for green emission)

-

Electron Transport Layer (ETL), e.g., TPBi

-

Electron Injection Layer (EIL), e.g., Lithium Fluoride (LiF)

-

-

Metal for cathode, e.g., Aluminum (Al)

-

Quartz crystal microbalance for thickness monitoring

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the cleaned substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.

-

-

Thin Film Deposition:

-

Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

-

Deposit the organic layers and the cathode sequentially without breaking the vacuum. The deposition rate should be controlled at approximately 1-2 Å/s for organic layers and 5-10 Å/s for the metal cathode.

-

Hole Injection Layer (HIL): Evaporate HAT-CN to a thickness of ~10 nm.

-

Hole Transport Layer (HTL): Evaporate TAPC to a thickness of ~40 nm. (Alternatively, this compound could be tested here).

-

Emissive Layer (EML): Co-evaporate the host material (e.g., this compound) and the phosphorescent dopant (e.g., Ir(ppy)3) from separate sources. A typical doping concentration is 5-15 wt%. The total thickness of this layer is typically 20-30 nm.

-

Electron Transport Layer (ETL): Evaporate TPBi to a thickness of ~30 nm.

-

Electron Injection Layer (EIL): Evaporate LiF to a thickness of ~1 nm.

-

Cathode: Evaporate Al to a thickness of ~100 nm.

-

-

Encapsulation:

-

After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

-

Diagram of OLED Fabrication Workflow:

Caption: General workflow for OLED fabrication via thermal evaporation.

Characterization of OLED Devices

After fabrication, the OLED devices should be characterized to evaluate their performance. Key parameters include:

-

Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, operating voltage, and luminance.

-

Electroluminescence (EL) Spectrum: To determine the emission color and color coordinates (CIE).

-

Efficiency Measurements: Calculation of current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

-

Device Lifetime: Measurement of the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of initial luminance) at a constant current.

Expected Signaling Pathway (Energy Level Diagram)

The following diagram illustrates the expected energy level alignment in a hypothetical OLED device where this compound is used as a host material. The exact HOMO and LUMO values for the title compound would need to be determined experimentally.

Caption: Energy level diagram showing charge injection and transport in an OLED.

Conclusion

This compound is a promising material for OLED applications, likely as a host or in a hole transport layer. The provided synthesis and fabrication protocols offer a solid foundation for researchers to explore its potential. Experimental determination of its photophysical and electrochemical properties is a crucial next step to fully assess its suitability for high-performance OLEDs. The data from related 3,6-disubstituted carbazole derivatives suggest that high efficiency and good device stability may be achievable.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative study of 2,7 versus 3,6 disubstituted carbazole as hole transporting materials in solid state DSSC | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. High-triplet-energy tri-carbazole derivatives as host materials for efficient solution-processed blue phosphorescent devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. π-Extended Carbazole Derivatives as Host Materials for Highly Efficient and Long-Life Green Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Application Notes and Protocols: 9-Ethyl-9H-carbazole Derivatives in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals